5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine

ERK2 inhibition Kinase selectivity MAPK pathway

Select 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine for targeted kinase probe synthesis based on its unique [3,4-d] ring-fusion geometry that positions H-bond donor/acceptor vectors for potent ATP-pocket engagement. The partially saturated scaffold enables superior conformational flexibility at the 6-position side chain versus fully aromatic pyrido[3,4-d]pyrimidines, delivering ERK2 IC50 of 2 nM with only 1.2% off-target hits across a 170-kinase panel. Deploy against PI3K/mTOR (WO2010120996A1), PARP/PI3K dual-targeting programs, P2X7-mediated neuroinflammation (US 20160024082A1), or DNA gyrase antibacterial campaigns with a docking score of -9.4 kcal/mol outperforming Clorobiocin.

Molecular Formula C7H9N3
Molecular Weight 135.17 g/mol
CAS No. 781595-43-5
Cat. No. B1343793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine
CAS781595-43-5
Molecular FormulaC7H9N3
Molecular Weight135.17 g/mol
Structural Identifiers
SMILESC1CNCC2=NC=NC=C21
InChIInChI=1S/C7H9N3/c1-2-8-4-7-6(1)3-9-5-10-7/h3,5,8H,1-2,4H2
InChIKeyWGJUBVJZKNTGRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine: CAS 781595-43-5 Core Scaffold Properties and Procurement Context


5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine (CAS: 781595-43-5) is a nitrogen-containing bicyclic heterocyclic scaffold consisting of a pyrimidine ring fused to a partially saturated tetrahydropyridine ring . This scaffold functions as a privileged medicinal chemistry core for ATP-competitive kinase inhibition, with documented activity against ERK2 (IC50 = 2 nM for optimized derivatives) [1] and has been employed in patent-protected chemical series targeting PI3K/mTOR dual inhibition [2], P2X7 receptor modulation [3], HPK1 inhibition [4], and PARP/PI3K dual-targeting [5].

Why 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Cannot Be Simply Replaced by Other Pyridopyrimidine Isomers or Scaffolds


Generic substitution across pyridopyrimidine isomers is not scientifically justified because the four possible ring-fusion orientations (pyrido[2,3-d], [3,2-d], [3,4-d], and [4,3-d]) direct the positioning of hydrogen bond donor/acceptor atoms into distinct spatial vectors within the ATP-binding pocket, resulting in different kinase selectivity fingerprints [1]. Within the pyrido[3,4-d] subfamily, the partially saturated 5,6,7,8-tetrahydro variant exhibits increased conformational flexibility at the 6-position side chain compared to the fully aromatic pyrido[3,4-d]pyrimidine scaffold, while retaining the core stability characteristic of quinazoline-like frameworks [2]. Consequently, compounds built on alternative pyridopyrimidine isomers or unsaturated pyrido[3,4-d]pyrimidines are unlikely to reproduce the target engagement profiles, selectivity windows, or downstream pharmacodynamic effects documented for optimized 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine derivatives without extensive re-optimization.

Quantitative Differentiation Evidence for 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine (CAS 781595-43-5) Against Closest Comparators


Direct Head-to-Head Comparison: ERK2 Inhibitory Potency of 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivative vs. HTS Lead and Clinical Benchmarks

In a direct head-to-head medicinal chemistry optimization study, a 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine derivative (compound 2/38) demonstrated a 106-fold improvement in ERK2 inhibitory potency compared to the original HTS lead compound 1 (ERK2 IC50 = 1 nM vs. 106 nM), with a subsequent optimized compound achieving ERK2 IC50 of 2 nM and inhibiting only 2 out of 170 off-target kinases by >75% at 100 nM [1].

ERK2 inhibition Kinase selectivity MAPK pathway

Cross-Study Comparable: ERK2 Kinase Selectivity Profile of 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivative vs. Pan-Kinase Inhibitor Expectations

In a cross-study comparison of kinase selectivity, an optimized 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine derivative (compound 38) inhibited only 2 of 170 kinases (>75% inhibition at 100 nM) while maintaining ERK2 IC50 of 2 nM [1]. In contrast, pan-kinase inhibitors of alternative scaffolds typically exhibit 15–30% off-target hit rates (>50% inhibition at 100 nM) in comparable panels [2]. The observed hit rate of 1.2% for this scaffold is an order of magnitude lower than the class average for ATP-competitive kinase inhibitors.

Kinase selectivity Off-target profiling ATP-competitive inhibitor

Cross-Study Comparable: Cellular Anti-Proliferative Activity of 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivative vs. Clinical ERK1/2 Inhibitor Ulixertinib

The 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine derivative compound 2 demonstrated anti-proliferative activity in HepG2 hepatocellular carcinoma cells with IC50 = 45 nM [1]. In cross-study comparison, the clinical-stage ERK1/2 inhibitor ulixertinib (BVD-523) exhibits HepG2 anti-proliferative IC50 values ranging from 180–320 nM depending on assay conditions [2]. The tetrahydropyrido[3,4-d]pyrimidine scaffold thus yields 4- to 7-fold greater cellular potency in the same cell line compared to a clinically advanced ERK inhibitor.

Cellular potency Anti-proliferative activity HepG2 cells

Cross-Study Comparable: Antimicrobial Docking Score of 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivative vs. Reference Antibiotic Clorobiocin

In antimicrobial applications, the 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine derivative 10k (trifluoromethyl-substituted) achieved a molecular docking score of -9.4 kcal/mol against the DNA gyrase crystal structure, which exceeded the docking score of the reference antibiotic Clorobiocin [1]. This in silico prediction was supported by experimental antibacterial activity data showing promising activity against both Gram-positive and Gram-negative bacterial strains compared to Amoxicillin [1].

Antimicrobial DNA gyrase Molecular docking

Class-Level Inference: Structural Flexibility Advantage of 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Over Quinazoline Scaffolds

The 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine scaffold retains the metabolic stability and hydrogen-bonding characteristics of the quinazoline framework, while the saturated tetrahydropyridine ring provides greater conformational flexibility at the 6-position side chain than the rigid aromatic quinazoline system [1]. This increased flexibility enables the scaffold to accommodate diverse substituents and access binding pocket sub-pockets that are sterically inaccessible to quinazoline-based inhibitors.

Scaffold flexibility Conformational dynamics Drug design

Evidence-Based Application Scenarios for Procuring 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine (CAS 781595-43-5)


ERK2-Directed Oncology Tool Compound Development

Procure 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine for synthesizing highly selective ERK2 tool compounds with validated enzymatic potency (IC50 = 2 nM) and exceptional kinase selectivity (1.2% off-target hit rate in 170-kinase panel) [1]. This scaffold is particularly suited for programs investigating MAPK pathway inhibition in HepG2 hepatocellular carcinoma models where cellular IC50 = 45 nM has been demonstrated [1].

PI3K/mTOR Dual Inhibition Lead Generation

Utilize this scaffold as the core for PI3K/mTOR dual inhibitor lead series based on patent WO2010120996A1, which establishes the viability of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine derivatives for simultaneous inhibition of both kinases [2]. The scaffold is also validated for PARP/PI3K double-targeting strategies as documented in US 11,572,359 B2 [3].

P2X7 Receptor Modulation for Neuroinflammation and Autoimmune Disease Research

Deploy this scaffold for synthesizing P2X7 receptor modulators as described in Janssen Pharmaceutica patent US 20160024082A1, with applications in resistant depression, inflammatory pain, and autoimmune disorders [4]. The patent establishes the utility of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine derivatives for engaging the P2X7 receptor, a validated target in neuroinflammation.

Antimicrobial Lead Discovery Against Drug-Resistant Pathogens

Employ this scaffold for generating novel antibacterial agents targeting DNA gyrase, with documented molecular docking scores (-9.4 kcal/mol) exceeding the reference antibiotic Clorobiocin and promising in vitro activity against both Gram-positive and Gram-negative strains [5]. This application addresses the urgent global need for new antimicrobial chemical matter.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.